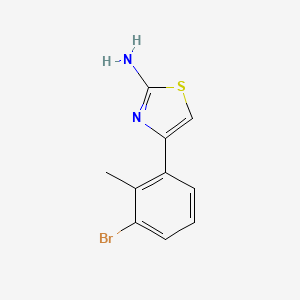

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC18240233

Molecular Formula: C10H9BrN2S

Molecular Weight: 269.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2S |

|---|---|

| Molecular Weight | 269.16 g/mol |

| IUPAC Name | 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |

| Standard InChI Key | GMNMDPGHTFSWMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Br)C2=CSC(=N2)N |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine (CAS No. 886367-43-7) is a bromine-substituted aromatic thiazole amine. Its IUPAC name, 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, reflects the substitution pattern: a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, which is attached to the 4-position of the thiazole moiety . The compound’s canonical SMILES string, , provides a precise representation of its connectivity.

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 269.16 g/mol | |

| Exact Mass | 267.967 Da | |

| PSA (Polar Surface Area) | 67.88 Ų | |

| LogP (Partition Coefficient) | 3.39 |

The relatively high LogP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems .

Synthesis and Manufacturing Processes

General Synthetic Strategies

Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioureas . For 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, a plausible pathway involves:

-

Formation of the Thiazole Core: Reaction of 3-bromo-2-methylacetophenone with thiourea in the presence of iodine, yielding the intermediate 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine .

-

Functionalization: Subsequent Schiff base formation with aromatic aldehydes to generate derivatives with enhanced biological activity .

A representative reaction scheme is:

Optimization Challenges

Synthetic yields for thiazole amines vary widely (65–85%) depending on substituent electronic effects and reaction conditions . The bromine atom’s steric and electronic influence may necessitate elevated temperatures or prolonged reaction times to achieve acceptable conversions. Purification often involves column chromatography with eluents such as ethyl acetate/hexane mixtures .

Research Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure allows for systematic derivatization:

-

Position 2: The amine group can form Schiff bases with aldehydes, introducing pharmacophores like methoxy or hydroxyl groups .

-

Position 4: The bromine atom permits cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.

Computational ADME Profiling

In silico predictions for similar thiazoles indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume